(4-Ethylpyrimidin-5-yl)methanamine
Description
(4-Ethylpyrimidin-5-yl)methanamine is a pyrimidine derivative featuring an ethyl substituent at the 4-position of the pyrimidine ring and a methanamine group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(4-ethylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-2-7-6(3-8)4-9-5-10-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
YEEIZXGNOGHXCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC=C1CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (4-Ethylpyrimidin-5-yl)methanamine with key analogs from the evidence, emphasizing substituent effects:
Key Observations :
- Substituent Polarity : Chloro and trifluoromethyl groups increase molecular weight and polarity, as reflected in higher LCMS m/z values (e.g., 299 vs. 245) . The ethyl group in the target compound likely reduces polarity compared to halogenated analogs.
- HPLC Retention : Shorter retention times (e.g., 0.75–0.82 min under SQD-FA05 conditions) correlate with higher polarity or smaller molecular size . The target compound’s ethyl group may extend retention time relative to dichloro analogs due to increased hydrophobicity.
Crystallographic and Solid-State Properties
- Intermolecular Interactions: In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize crystal packing .
Research Findings and Implications
- Synthetic Utility : The patent-derived analogs highlight the role of pyrimidines as scaffolds for drug discovery, with substituents tailored for target engagement .
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